
2-(4-methoxyphenyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-phenylacetamide, also known as methoxyphenylacetamide (MPA), is a chemical compound that has gained significant attention in the field of scientific research. MPA is a member of the phenylacetamide family and is used in the synthesis of various pharmaceuticals, including analgesics and anticonvulsants.
作用机制
MPA acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the metabolism of endocannabinoids. By inhibiting FAAH, MPA increases the levels of endocannabinoids in the body, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPA has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anticonvulsant effects in animal models of epilepsy. MPA has been found to increase the levels of endocannabinoids in the body, leading to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using MPA in lab experiments is its selectivity for FAAH, which allows for the specific targeting of endocannabinoid metabolism. However, MPA has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, MPA has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on MPA. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of MPA. Another area of interest is the investigation of MPA's effects on other physiological systems beyond the endocannabinoid system. Additionally, MPA may have potential applications in the treatment of other conditions, such as anxiety and depression.
合成方法
MPA can be synthesized through the reaction of aniline and p-anisoyl chloride in the presence of a base. The reaction produces MPA and hydrochloric acid as a byproduct. The resulting MPA can be purified through recrystallization or chromatography.
科学研究应用
MPA has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. MPA has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
属性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
InChI 键 |
AGDUICNLSDZXNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




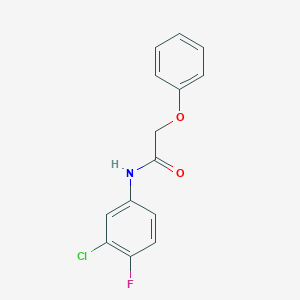


![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)
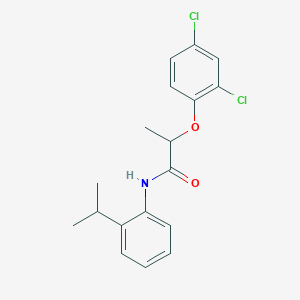
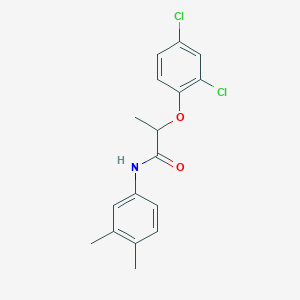




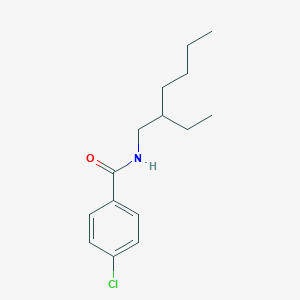
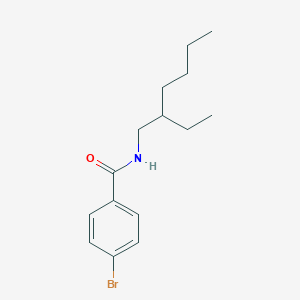
![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)